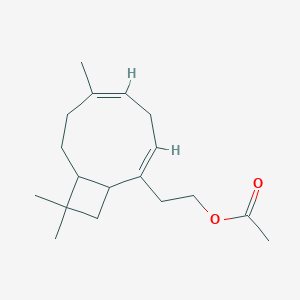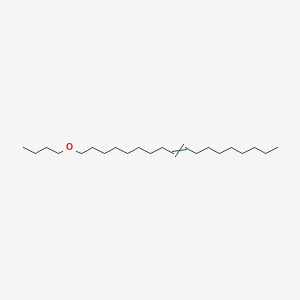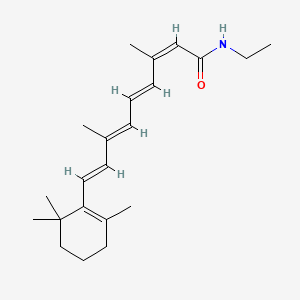
Retinamide, N-ethyl-, 13-cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retinamide, N-ethyl-, 13-cis- is a synthetic derivative of vitamin A, specifically a retinoid. Retinoids are compounds that are structurally related to vitamin A and play crucial roles in regulating cell growth, differentiation, and apoptosis. Retinamide, N-ethyl-, 13-cis- has been studied for its potential therapeutic applications, particularly in dermatology and oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Retinamide, N-ethyl-, 13-cis- involves the treatment of an etheral solution of all-trans-retinoyl chloride with ethylamine at 0°C, followed by room temperature for 4 hours and reflux temperature for 2 hours. The acid chloride is prepared by treating all-trans-retinoic acid with thionyl chloride .
Industrial Production Methods: Industrial production methods for Retinamide, N-ethyl-, 13-cis- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Retinamide, N-ethyl-, 13-cis- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield retinoic acids, while reduction can produce various retinol derivatives .
Scientific Research Applications
Retinamide, N-ethyl-, 13-cis- has several scientific research applications:
Chemistry: It is used as a model compound to study retinoid chemistry and reactivity.
Biology: The compound is studied for its effects on cell differentiation and apoptosis.
Medicine: Retinamide, N-ethyl-, 13-cis- is investigated for its potential in treating dermatological conditions like acne and psoriasis, as well as its anticancer properties
Industry: It is used in the formulation of skincare products and pharmaceuticals.
Mechanism of Action
The mechanism of action of Retinamide, N-ethyl-, 13-cis- involves binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding regulates the expression of genes involved in cell growth, differentiation, and apoptosis. The compound’s effects are mediated through the activation of specific molecular pathways, including the retinoic acid signaling pathway .
Comparison with Similar Compounds
- All-trans-retinoic acid
- 9-cis-retinoic acid
- N-2-hydroxyethyl retinamide
- N-4-hydroxyphenyl retinamide
Comparison: Retinamide, N-ethyl-, 13-cis- is unique due to its specific isomeric form and the presence of an ethyl group. This structural difference contributes to its distinct pharmacokinetic and pharmacodynamic properties. Compared to other retinoids, Retinamide, N-ethyl-, 13-cis- exhibits reduced toxicity while retaining significant biological activity .
Properties
CAS No. |
75686-04-3 |
|---|---|
Molecular Formula |
C22H33NO |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(2Z,4E,6E,8E)-N-ethyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C22H33NO/c1-7-23-21(24)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3,(H,23,24)/b11-8+,14-13+,17-10+,18-16- |
InChI Key |
WKYDOCGICAMTKE-HAPIZUAHSA-N |
Isomeric SMILES |
CCNC(=O)/C=C(/C)\C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C |
Canonical SMILES |
CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


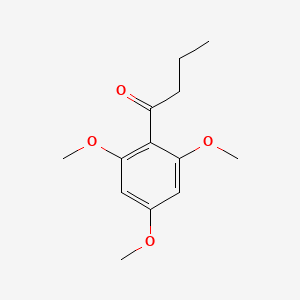
![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
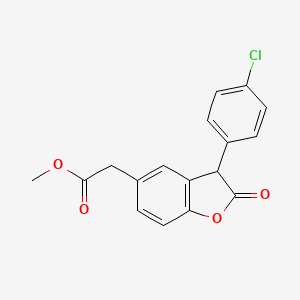
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
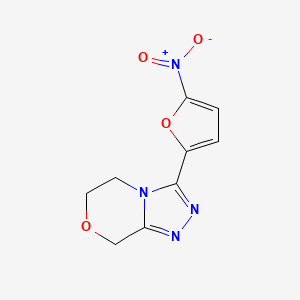
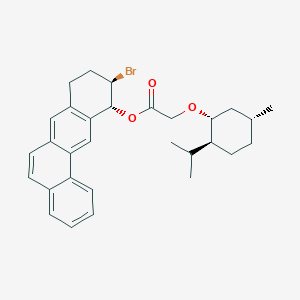
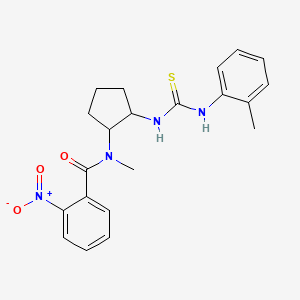
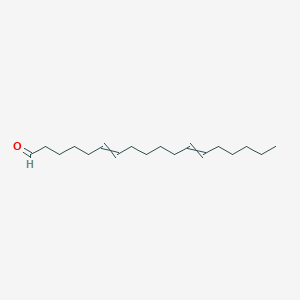
![1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one](/img/structure/B14446224.png)
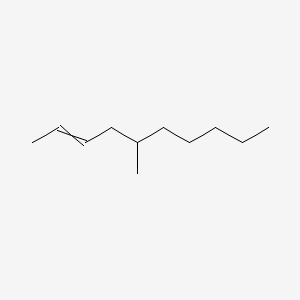
![2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate](/img/structure/B14446230.png)
